molecular formula C7H4F6N2 B2464375 5,6-Bis(trifluoromethyl)pyridin-2-amine CAS No. 1246466-56-7

5,6-Bis(trifluoromethyl)pyridin-2-amine

Cat. No.: B2464375
CAS No.: 1246466-56-7
M. Wt: 230.113
InChI Key: OUHNLZRUVBDNMV-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMPs) and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

TFMP derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

The distinctive physical–chemical properties observed in TFMP derivatives are thought to be due to the presence of a fluorine atom and a pyridine in their structure .

Scientific Research Applications

Metal Complex Formation

Pyridine derivatives, including 5,6-bis(trifluoromethyl)pyridin-2-amine, are notable for their role in forming complexes with various metal ions. Research by Anderegg et al. (1977) on similar pyridine derivatives highlights the thermodynamics of metal complex formation. This study indicates that pyridine derivatives, like this compound, can form stable complexes with a range of metal ions, showcasing their potential utility in coordination chemistry and catalysis (Anderegg et al., 1977).

Catalysis

In catalysis, this compound derivatives may play a role in various catalytic processes. Bouwkamp et al. (2006) investigated the bis(imino)pyridine iron bis(dinitrogen) complex in the catalytic [2π + 2π] cycloaddition of alpha, omega-dienes. This work suggests that such pyridine derivatives can be crucial in facilitating catalytic reactions, particularly in the context of creating cycloaddition products (Bouwkamp et al., 2006).

Synthesis of Pyridine-Pyrimidines

Compounds such as this compound are also useful in the synthesis of more complex molecules. Rahmani et al. (2018) reported an efficient synthesis method for pyridine-pyrimidines using related pyridine-based ligands. These findings underscore the role of pyridine derivatives in facilitating the construction of complex molecular structures, which can have various applications in organic chemistry and pharmaceutical development (Rahmani et al., 2018).

Supramolecular Chemistry

In the realm of supramolecular chemistry, this compound and its derivatives can be integral in the formation of complex molecular architectures. Zhang et al. (2013) demonstrated the use of flexible unsymmetrical bis(pyridyl) ligands, related to this compound, in constructing helical silver(I) coordination polymers. This research highlights the potential of pyridine derivatives in creating novel supramolecular structures, which can have implications in materials science and nanotechnology (Zhang et al., 2013).

Mechanism of Action

Target of Action

5,6-Bis(trifluoromethyl)pyridin-2-amine is a trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligand . These ligands are known to be flexible bidentate N,N-ligands that are widely applied in supramolecular chemistry, catalysis, and ion sensing . They can bind with DNA molecules and demonstrate luminescent properties .

Mode of Action

The compound interacts with its targets through a Pd-catalyzed amination reaction . This reaction involves the use of a Pd(dba)2/BINAP catalytic system . The result is the formation of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines .

Biochemical Pathways

It’s known that metal complexes of bis(pyridin-2-yl)amine-based ligands can bind with dna molecules , suggesting a potential impact on genetic material and related biochemical pathways.

Pharmacokinetics

The introduction of fluorine-containing groups to the molecule’s structure is known to influence electronic properties, solubility, conformations, and the lipophilicity of the compound , which could potentially affect its bioavailability.

Result of Action

It’s known that metal complexes of bis(pyridin-2-yl)amine-based ligands can demonstrate luminescent properties and possess cytotoxic activity , suggesting potential applications in imaging and cancer therapy.

Action Environment

The synthesis of such compounds can require careful optimization of the catalytic system , suggesting that the reaction conditions could potentially influence the compound’s action.

Safety and Hazards

TFMP derivatives are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed, in contact with skin, or if inhaled. They cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5,6-Bis(trifluoromethyl)pyridin-2-amine are largely derived from its structure. It is known that metal complexes of bis(pyridin-2-yl)amine-based ligands, such as this compound, demonstrate luminescent properties, possess cytotoxic activity, and can bind with DNA molecules

Cellular Effects

Given its ability to bind with DNA molecules , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Properties

IUPAC Name

5,6-bis(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6N2/c8-6(9,10)3-1-2-4(14)15-5(3)7(11,12)13/h1-2H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHNLZRUVBDNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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